molecular formula C4H4N2OSe B14084287 2-Amino-1,3-selenazole-5-carbaldehyde

2-Amino-1,3-selenazole-5-carbaldehyde

Cat. No.: B14084287
M. Wt: 175.06 g/mol
InChI Key: BTVHWBRHOPYZLV-UHFFFAOYSA-N
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Description

2-Amino-1,3-selenazole-5-carbaldehyde is a selenium-containing heterocyclic compoundThe presence of selenium in the heterocyclic ring imparts distinct reactivity and biological activity to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-selenazole-5-carbaldehyde can be achieved through a modified Hantzsch method. This involves the reaction of bromo-malonaldehyde with selenourea under controlled conditions . The reaction typically proceeds as follows:

    Bromo-malonaldehyde: reacts with in the presence of a base.

  • The reaction mixture is heated to facilitate the formation of the selenazole ring.
  • The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,3-selenazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Selenoxides or selenones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted selenazole derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-1,3-selenazole-5-carbaldehyde involves its interaction with various molecular targets. The selenium atom in the heterocyclic ring can participate in redox reactions, influencing cellular oxidative stress pathways. This can lead to the modulation of enzyme activity and the induction of apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

    2-Amino-1,3-thiazole-5-carbaldehyde: Contains sulfur instead of selenium.

    2-Amino-1,3-oxazole-5-carbaldehyde: Contains oxygen instead of selenium.

Comparison:

Properties

Molecular Formula

C4H4N2OSe

Molecular Weight

175.06 g/mol

IUPAC Name

2-amino-1,3-selenazole-5-carbaldehyde

InChI

InChI=1S/C4H4N2OSe/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6)

InChI Key

BTVHWBRHOPYZLV-UHFFFAOYSA-N

Canonical SMILES

C1=C([Se]C(=N1)N)C=O

Origin of Product

United States

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